Amino-PEG4-CH2CO2H
Overview
Description
Amino-PEG4-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .
Synthesis Analysis
The synthesis of Amino-PEG4-CH2CO2H involves a multi-step reaction with 3 steps . The steps include:Molecular Structure Analysis
The molecular formula of Amino-PEG4-CH2CO2H is C10H21NO6 . The molecular weight is 251.28 g/mol . The InChI is 1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10 (12)13/h1-9,11H2, (H,12,13) . The Canonical SMILES is C (COCCOCCOCCOCC (=O)O)N .Chemical Reactions Analysis
The amino group in Amino-PEG4-CH2CO2H is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of Amino-PEG4-CH2CO2H is 251.28 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 13 . The Exact Mass is 251.13688739 g/mol . The Topological Polar Surface Area is 100 Ų . The Heavy Atom Count is 17 .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRAKTLKDKKZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594283 | |
Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG4-CH2CO2H | |
CAS RN |
195071-49-9 | |
Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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